molecular formula C16H13ClF3NO3 B13910148 6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid

6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid

Cat. No.: B13910148
M. Wt: 359.73 g/mol
InChI Key: VLCAAGJJBQZOBF-UHFFFAOYSA-N
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Description

6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid is a complex organic compound that features a trifluoromethyl group, a chlorinated phenoxy group, and a pyridine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid typically involves multiple steps, including the formation of the phenoxy intermediate and subsequent coupling with the pyridine derivative. One common method involves the nucleophilic aromatic substitution reaction between an aryl halide and a phenol derivative . The reaction conditions often require the use of a base, such as potassium carbonate, and a polar aprotic solvent, such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties. This interaction can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl and chlorinated phenoxy groups enhances its potential for diverse applications in various fields .

Properties

Molecular Formula

C16H13ClF3NO3

Molecular Weight

359.73 g/mol

IUPAC Name

6-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethylpyridine-2-carboxylic acid

InChI

InChI=1S/C16H13ClF3NO3/c1-2-9-3-5-12(15(22)23)21-13(9)8-24-14-6-4-10(7-11(14)17)16(18,19)20/h3-7H,2,8H2,1H3,(H,22,23)

InChI Key

VLCAAGJJBQZOBF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C=C1)C(=O)O)COC2=C(C=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

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